molecular formula C16H14ClN3O B11074840 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

Cat. No.: B11074840
M. Wt: 299.75 g/mol
InChI Key: CHRWNGZHKRIDQQ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide is a benzimidazole derivative characterized by a benzimidazole core linked via an ethyl group to a 2-chlorobenzamide moiety. The 2-chloro substitution on the benzamide ring introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic properties and steric interactions.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)

InChI Key

CHRWNGZHKRIDQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

Preparation Methods

Acylation with 2-Chlorobenzoyl Chloride

The final step involves nucleophilic acyl substitution, where 2-(1H-benzimidazol-2-yl)ethanamine reacts with 2-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is employed as a base to scavenge HCl, facilitating amide bond formation.

Representative Procedure:

  • 2-(1H-Benzimidazol-2-yl)ethanamine (1 mmol) is dissolved in 15 mL THF at 0°C under nitrogen.

  • 2-Chlorobenzoyl chloride (1.1 mmol) is added dropwise over 10 minutes.

  • After stirring for 2 hours, TEA (5 drops) is added, and the mixture is refluxed for 24 hours.

  • The crude product is washed with 1 M HCl, saturated NaHCO₃, and water, followed by purification via column chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yield and purity are highly dependent on solvent polarity and temperature control. THF outperforms DCM in solubilizing the amine intermediate, while maintaining the reaction at 0°C during acyl chloride addition minimizes side reactions.

Stoichiometry and Catalysis

A 10% molar excess of 2-chlorobenzoyl chloride ensures complete consumption of the amine. Catalytic TEA enhances reaction efficiency by neutralizing HCl, shifting the equilibrium toward amide formation.

Table 1: Optimization Parameters for Acylation Step

ParameterOptimal ValueYield (%)Purity (%)
SolventTHF7895
Temperature0°C → Reflux7593
Molar Ratio (Amine:Acyl Chloride)1:1.18096

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 2.21 (s, 2H, CH₂), 3.89 (s, 2H, CH₂-NH), 7.23–7.98 (m, 9H, Ar-H), 9.94 (s, 1H, NH).

  • FTIR (ATR): 3225 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O amide), 1646 cm⁻¹ (C=N benzimidazole).

  • Mass Spectrometry (ESI): m/z = 310.31 [M+H]⁺.

Purity and Yield

Column chromatography with hexane/ethyl acetate (1:6) achieves >95% purity, with yields averaging 75–80% under optimized conditions.

Industrial Scalability and Challenges

Scaling the described procedure necessitates addressing:

  • Cost of 2-Chlorobenzoyl Chloride: Sourcing bulk quantities at competitive prices.

  • Waste Management: Neutralization of HCl and solvent recovery.

  • Purification: Transitioning from column chromatography to recrystallization for large-scale batches .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in the benzamide group undergoes nucleophilic substitution with various reagents:

Reactivity with Amines

  • Primary amines : Replace chlorine to form secondary amides (e.g., with methylamine yields N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(methylamino)benzamide) .

  • Aromatic amines : Requires elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .

Reactivity with Thiols

  • Thiophenol derivatives substitute chlorine under basic conditions (e.g., K₂CO₃ in DMSO), forming thioether-linked analogs.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (6M HCl, reflux): Produces 2-chlorobenzoic acid and 2-(1H-benzimidazol-2-yl)ethylamine .

  • Basic Hydrolysis (NaOH, aqueous ethanol): Yields sodium 2-chlorobenzoate and the free amine .

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents:

  • LiAlH₄ (anhydrous ether): Converts the amide to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzylamine .

  • Catalytic Hydrogenation (H₂, Pd/C): Limited applicability due to potential benzimidazole ring saturation .

Oxidation Reactions

The benzimidazole ring is susceptible to oxidation:

  • H₂O₂/Fe²⁺ (Fenton’s reagent): Cleaves the imidazole ring, forming quinazoline derivatives .

  • KMnO₄ (acidic conditions): Oxidizes the ethyl linker to a carboxylic acid group.

Complexation and Coordination Chemistry

The benzimidazole nitrogen atoms act as ligands for metal ions:

  • Cu(II) complexes : Form stable octahedral complexes, enhancing antimicrobial activity .

  • Zn(II) coordination : Used in catalytic applications for C–N bond formation .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer analogs : Substituents at the benzamide para-position (e.g., methoxy groups) improve antiproliferative activity against MCF7 cells (IC₅₀ = 3.84–13.10 μM) .

  • Antimicrobial agents : Bromine or nitro groups at specific positions increase bacterial inhibition zones (e.g., 22 mm against S. aureus) .

Key Research Findings

  • Substituent Effects : Para-substituted analogs exhibit higher bioactivity than ortho- or meta-substituted derivatives .

  • Synthetic Optimization : Design of Experiments (DoE) methodologies improve reaction yields by optimizing temperature, solvent, and stoichiometry .

This compound’s versatility in substitution, reduction, and coordination chemistry makes it a valuable scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships for targeted drug design.

Scientific Research Applications

Anticancer Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide has shown significant potential as an anticancer agent. Various studies have reported its efficacy against multiple cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound's structure allows it to interact with specific biological targets, potentially disrupting critical pathways involved in cancer cell survival and proliferation. For instance, it may inhibit dihydrofolate reductase, a key enzyme in purine synthesis, which is crucial for DNA replication in rapidly dividing cells .
  • Case Studies : Research has demonstrated that derivatives of benzimidazole exhibit potent anticancer activity. For example, certain derivatives were tested against human colorectal carcinoma cell lines, showing IC50 values that suggest superior potency compared to standard chemotherapeutics like 5-fluorouracil .
CompoundIC50 (µM)Cancer Cell Line
This compound5.85HCT116
5-Fluorouracil9.99HCT116

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various bacterial and fungal strains. This is particularly relevant given the increasing resistance to conventional antibiotics.

  • Spectrum of Activity : this compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Microbial StrainMIC (µM)
Staphylococcus aureus1.43
Escherichia coli1.30
Candida albicans1.27

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity.

Synthetic Approach

The synthetic route often includes:

  • Formation of the benzimidazole core.
  • Introduction of the ethyl and chlorobenzamide moieties through acylation reactions.

This structural diversity is crucial as it allows for the exploration of structure-activity relationships (SAR), which can lead to the identification of more potent analogs .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide

  • Structure : The benzamide ring features a 4-bromo substituent instead of 2-chloro.
  • Molecular Formula : C₁₆H₁₄BrN₃O (MW: 344.21 g/mol) .
  • Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter hydrophobic interactions and electronic distribution. This could impact solubility and target binding kinetics.

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide

  • Structure : Contains both 4-chloro and 3-nitro groups on the benzamide ring.
  • Molecular Formula : C₁₆H₁₃ClN₄O₃ (MW: 344.75 g/mol) .
  • This dual substitution may enhance interactions with electron-rich biological targets.

Modifications to the Amide Chain

N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

  • Structure : Replaces the 2-chlorobenzamide with a butanamide chain.
  • Molecular Formula : C₂₀H₂₂ClN₃O (MW: 355.87 g/mol) .
  • The 2-chlorobenzyl group on the benzimidazole nitrogen introduces steric bulk, which may hinder binding to planar active sites.

Variations in the Benzimidazole Substituents

2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole

  • Structure: A chlorophenoxy group replaces the ethyl-benzamide linkage.
  • Molecular Formula : C₁₄H₁₀ClN₂O (MW: 273.70 g/mol) .
  • The absence of an amide group reduces hydrogen-bonding capacity, which could limit target specificity.

Structural and Functional Implications

Hydrogen-Bonding Patterns

Benzimidazole derivatives often engage in hydrogen bonding, critical for both crystal packing and biological interactions. For example:

  • In ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate, intermolecular C–H···O and N–H···O bonds stabilize the crystal lattice .
  • The target compound’s 2-chlorobenzamide group may participate in similar interactions, but the absence of nitro or hydroxyl groups (cf. ) could reduce hydrogen-bonding diversity.

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in the target compound deactivates the benzamide ring, directing electrophilic substitutions and stabilizing negative charges.
  • Electron-Donating Groups (EDGs): No EDGs are present in the compared compounds, emphasizing their design for target specificity via EWGs.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O, with a molecular weight of approximately 299.76 g/mol. The compound features a unique structure that combines a benzimidazole moiety with a chlorobenzamide group, contributing to its reactivity and biological activity.

This compound exhibits significant biological activity primarily through its interaction with various biological targets:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Glucokinase ActivationEnhances glucose metabolism by activating glucokinase
Anticancer EffectsInduces apoptosis in cancer cells; effective against various cancer cell lines
Antimicrobial ActivityPotential antimicrobial properties based on structural similarities

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

  • Study on Glucose Metabolism : A study demonstrated that compounds similar to this compound significantly increased glucose uptake in hepatocytes, suggesting potential therapeutic applications in diabetes management.
  • Cancer Cell Line Research : In vitro studies showed that treatment with this compound led to reduced viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent. The mechanism involved microtubule disruption and apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by reacting benzimidazole precursors (e.g., 1H-benzimidazole) with benzamide derivatives in polar solvents (e.g., methanol or dichloromethane) at 100°C for 2–3 hours . Key steps include:

  • Reagent Selection : Use acetyl chloride or benzoyl chloride for acylation .
  • Purification : Recrystallization with methanol or column chromatography (e.g., silica gel with hexane/ethyl acetate eluent) improves purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1 molar ratio of benzimidazole to benzamide) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • TLC : Use silica-coated plates with UV visualization to confirm reaction completion .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, N-H stretch at ~3400 cm⁻¹ for benzimidazole) .
  • NMR : 1^1H-NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons; δ 3.5–4.5 ppm indicate ethylenic linkages .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the three-dimensional structure of benzimidazole derivatives?

Methodological Answer: Crystallographic discrepancies (e.g., twinning, disordered atoms) are addressed via:

  • Software Tools : Use SHELXL for refinement, focusing on R-factor convergence (target R1 < 0.05) .
  • Hydrogen Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to validate intermolecular interactions .
  • Data Validation : Cross-check with PLATON or CCDC tools to detect twinning or symmetry mismatches .
  • High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of benzimidazole-based compounds to enhance pharmacological properties?

Methodological Answer: SAR studies require systematic structural modifications and bioassays:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 2-position of benzamide to assess anti-inflammatory potency .
  • Bioactivity Assays : Use the rat-paw-edema model for anti-inflammatory testing; compare IC₅₀ values against standards like Indomethacin .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., cyclooxygenase) .

Q. What methodological considerations are critical when employing computational models to predict hydrogen bonding patterns and supramolecular assembly?

Methodological Answer: Computational analysis of hydrogen bonding requires:

  • Graph Set Notation : Classify interactions (e.g., D(2) chains for N-H⋯O bonds) using Etter’s framework .
  • Energy Calculations : Use DFT (e.g., B3LYP/6-31G*) to quantify bond strengths and prioritize dominant interactions .
  • Crystal Packing Simulations : Tools like Mercury (CCDC) visualize 3D networks and identify π-π stacking or van der Waals contacts .

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